

Technical Guide: Thermal Characterization of 5-Fluorosalicylic Acid (5-FSA)

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Compound of Interest

Compound Name: 5-Fluorosalicylic acid

CAS No.: 345-16-4

Cat. No.: B1208207

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Executive Summary

5-Fluorosalicylic acid (5-FSA), a fluorinated derivative of salicylic acid, serves as a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), including antifungal agents, anti-inflammatory drugs, and lanthanide-based fluorescence probes.^{[1][2]}

Precise thermal characterization—specifically the determination of the melting point (MP)—is the primary rapid-release specification for assessing the purity of 5-FSA.^[2] While standard salicylic acid melts at ~158–161°C, the introduction of a fluorine atom at the C5 position significantly alters the crystal lattice energy, elevating the melting point to the 177–180°C range.^[2]

This guide provides a comprehensive technical framework for the thermal analysis of 5-FSA, integrating thermodynamic theory with validated experimental protocols (DSC and Capillary) to ensure data integrity in drug development pipelines.^[2]

Physicochemical Profile

The following data constitutes the "Golden Standard" for 5-FSA identification. Deviations from these baselines indicate polymorphism, solvate formation, or chemical impurities.[2]

Property	Specification	Technical Notes
Chemical Name	5-Fluoro-2-hydroxybenzoic acid	
CAS Registry	345-16-4	Distinct from 3- or 4-fluoro isomers.[1][2][3][4]
Melting Point	177°C – 180°C	Sharp endotherm indicates high purity (>98%).[2]
Molecular Weight	156.11 g/mol	
Appearance	White to pale beige powder	Discoloration suggests oxidation or phenol residues. [2]
pKa (Predicted)	~2.68 (COOH), ~11.4 (OH)	More acidic than salicylic acid (pKa 2.[2]97) due to F-induction.[2]
Solubility	Methanol, Ethanol (Soluble)	Sparingly soluble in water; recrystallization solvent of choice is often aqueous ethanol.[2]

Thermodynamics & Crystallography: The "Fluorine Effect"

To understand why 5-FSA melts at ~179°C (nearly 20°C higher than its parent, salicylic acid), one must analyze the crystal lattice energetics.[2]

- **Electronic Induction:** The fluorine atom at the C5 position is highly electronegative.[2] Through inductive effects (-I), it withdraws electron density from the aromatic ring, increasing the acidity of the phenolic hydroxyl and the carboxylic acid.[2]

- **Lattice Packing:** Unlike the hydrogen atom it replaces, fluorine can participate in weak C–F[2]⋯H–C and C–F⋯π interactions.[2] These additional intermolecular forces, combined with the standard centrosymmetric dimer formation typical of benzoic acids (via carboxylic acid hydrogen bonding), stabilize the crystal lattice.[2]
- **Thermal Consequence:** Higher energy is required to disrupt these reinforced lattice interactions, resulting in a distinct thermodynamic shift from 158°C (Salicylic Acid) to ~179°C (5-FSA).[2]

Experimental Protocols

Method A: Differential Scanning Calorimetry (DSC)

The Gold Standard for thermodynamic purity.[2]

Objective: Determine the onset melting temperature (

) and heat of fusion (

).

Protocol:

- **Sample Prep:** Weigh 2–4 mg of dried 5-FSA into a standard aluminum pan. Crimp with a pinhole lid (to allow gas escape if decarboxylation occurs).[2]
- **Equilibration:** Equilibrate at 25°C for 5 minutes.
- **Ramp:** Heat from 40°C to 200°C at a rate of 10°C/min.
 - Note: A slower rate (e.g., 2°C/min) increases resolution but decreases signal sensitivity.[2] 10°C/min is standard for QC.[2]
- **Purge Gas:** Nitrogen () at 50 mL/min to prevent oxidation.

Acceptance Criteria:

- Endotherm Onset: 177.0°C ± 1.0°C.[2]
- Peak Maximum: 179.0°C – 182.0°C.[2]
- Peak Shape: Symmetrical.[2] A "shoulder" on the low-temperature side indicates eutectic impurities (e.g., 4-fluorosalicyclic acid).[2]

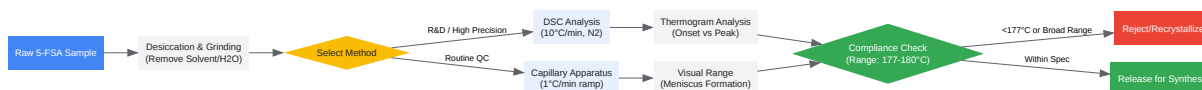
Method B: Capillary Melting Point (USP <741>)

Routine QC method.[2]

Protocol:

- Grinding: Finely powder the sample to ensure uniform heat transfer. Coarse crystals lead to thermal lag and broad ranges.[2]
- Loading: Pack the capillary to a height of 3 mm. Compact by tapping (loose packing causes uneven melting).[2]
- Ramp:
 - Rapid heat to 160°C.[2]
 - Slow ramp (1°C/min) from 160°C to 185°C.[2]
- Observation: Record the temperature of the first visible liquid droplet (Collapse Point) and the disappearance of the last solid particle (Clear Point).

Visualizing the Workflow:



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Figure 1: Decision logic for thermal characterization of 5-FSA. Note the critical divergence between routine QC (Capillary) and high-precision R&D (DSC).

Impurity Profiling & Troubleshooting

A depressed melting point is the most reliable indicator of contamination.[2] In the synthesis of 5-FSA (typically via carboxylation of 4-fluorophenol), several specific impurities can alter thermal behavior.

Impurity Type	Source	Thermal Impact
4-Fluorophenol	Unreacted Starting Material	Significant Depression. Forms a deep eutectic; MP will drop sharply (often <170°C) and appear "wet" or sticky.[2]
3-Fluorosalicylic Acid	Regioisomer (Ortho-isomer)	Broadening. Isomers often cocrystallize or form solid solutions, broadening the melting range by >2°C.
Water/Solvent	Inadequate Drying	Pseudopolymorphism. May show a desolvation endotherm (e.g., at 100°C) prior to the true melt.[2]

Self-Validating Logic: If the MP is 174–176°C, do not assume "close enough." Recrystallize from water/ethanol (10:1). If the MP rises to 178°C, the original batch was impure.[2] If it remains 175°C, investigate potential isomer contamination using HPLC.[2]

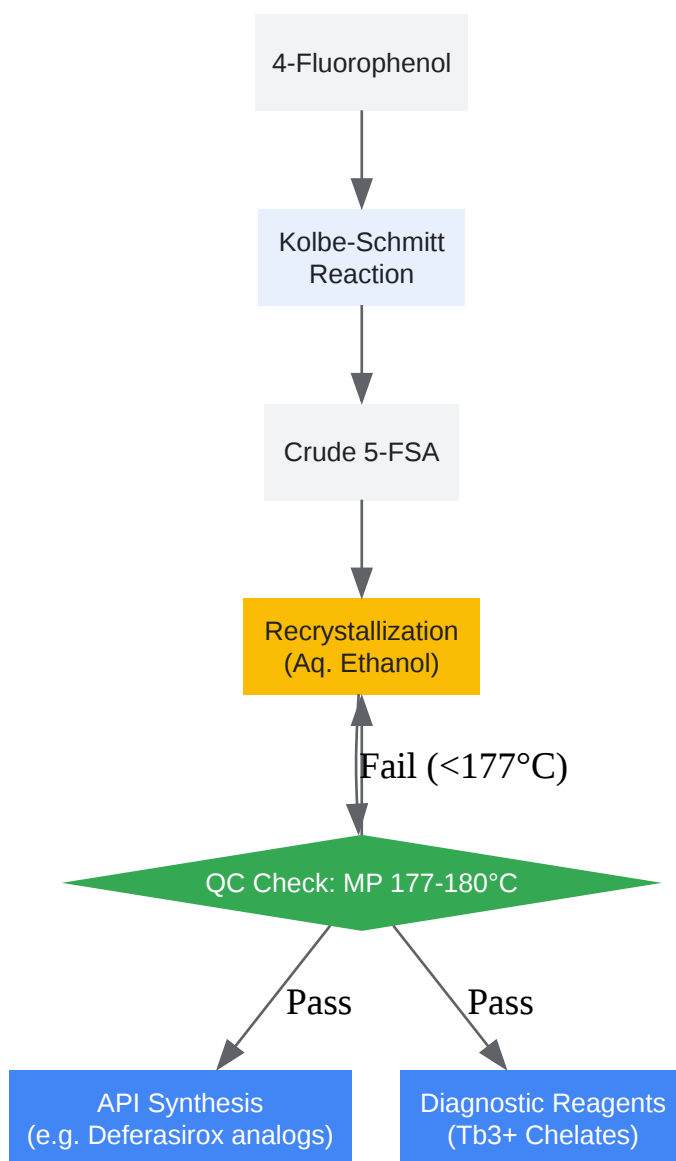
Applications in Drug Development[1][2][5]

The melting point of 5-FSA is not just a physical constant; it is a gateway quality attribute for downstream applications.[2]

- Active Pharmaceutical Ingredients (APIs): 5-FSA is a precursor for fluorinated analogs of deferasirox (iron chelator) and various salicylamide-based anti-inflammatory drugs.[2] Using

low-melting (impure) 5-FSA can lead to side-reactions in the coupling steps, lowering the yield of the final API.[2]

- Fluorescence Immunoassays: 5-FSA forms ternary complexes with Terbium (Tb^{3+}).[1][2] The purity of the 5-FSA antenna ligand is critical for maximizing the quantum yield of the fluorescence.[2] Impurities quench this fluorescence, making MP a vital pre-screen for assay reagents.[2]



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Figure 2: The critical role of melting point verification in the 5-FSA value chain, separating synthesis from high-value downstream applications.

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